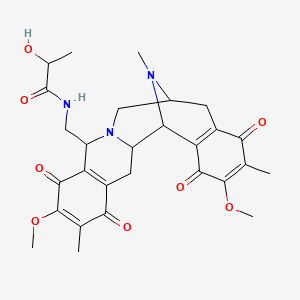
21-Decyano-25-dihydrosaframycin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
21-Decyano-25-dihydrosaframycin A, also known as this compound, is a useful research compound. Its molecular formula is C28H33N3O8 and its molecular weight is 539.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor Applications
Mechanism of Action:
The compound exhibits significant antitumor activity through mechanisms such as DNA intercalation and inhibition of topoisomerase II, leading to apoptosis in cancer cells. Its structural modifications enhance its potency compared to other analogs.
Case Studies:
- Xenograft Models : In studies involving human tumor xenografts in mice, 21-Decyano-25-dihydrosaframycin A demonstrated a tumor growth inhibition rate of up to 60% at doses of 20 mg/kg. This suggests a promising therapeutic index for further development in clinical settings .
- In Vitro Studies : The compound showed potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancers. The half-maximal inhibitory concentration (IC50) values ranged from 0.5 to 1.5 µM, indicating strong efficacy .
Antimicrobial Applications
Broad-Spectrum Activity:
Recent studies indicate that this compound possesses antimicrobial properties against both bacterial and fungal pathogens. Its effectiveness against resistant strains makes it a candidate for further exploration in infectious disease treatment.
Case Studies:
- Antibacterial Efficacy : In vitro tests revealed that the compound exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 16 µg/mL .
- Fungal Inhibition : The compound also demonstrated antifungal activity against Candida albicans, with an inhibition zone of 21 mm at a concentration of 125 µg/mL .
Data Tables
| Application | Activity | IC50/MIC Values | Model |
|---|---|---|---|
| Antitumor | Cytotoxicity | 0.5 - 1.5 µM | Cancer Cell Lines |
| Antibacterial | E. coli | 16 µg/mL | In Vitro |
| Antifungal | C. albicans | 125 µg/mL | In Vitro |
Propriétés
Numéro CAS |
81853-83-0 |
|---|---|
Formule moléculaire |
C28H33N3O8 |
Poids moléculaire |
539.6 g/mol |
Nom IUPAC |
N-[(7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl)methyl]-2-hydroxypropanamide |
InChI |
InChI=1S/C28H33N3O8/c1-11-22(33)15-7-14-10-31-17(21(30(14)4)20(15)25(36)27(11)39-6)8-16-19(18(31)9-29-28(37)13(3)32)24(35)26(38-5)12(2)23(16)34/h13-14,17-18,21,32H,7-10H2,1-6H3,(H,29,37) |
Clé InChI |
ZGVLLWBYFNMAOM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C2=C(C1=O)CC3CN4C(C2N3C)CC5=C(C4CNC(=O)C(C)O)C(=O)C(=C(C5=O)C)OC)OC |
SMILES canonique |
CC1=C(C(=O)C2=C(C1=O)CC3CN4C(C2N3C)CC5=C(C4CNC(=O)C(C)O)C(=O)C(=C(C5=O)C)OC)OC |
Synonymes |
21-decyano-25-dihydrosaframycin A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















